N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Description

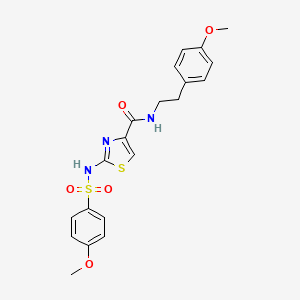

N-(4-Methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a synthetic thiazole-derived compound featuring a sulfonamido group at the 2-position and a 4-methoxyphenethyl carboxamide substituent at the 4-position of the thiazole ring. Its structure integrates two distinct pharmacophores: (1) a thiazole core, known for its metabolic stability and hydrogen-bonding capacity, and (2) methoxy-substituted aromatic groups, which enhance lipophilicity and modulate electronic properties for target binding .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-27-15-5-3-14(4-6-15)11-12-21-19(24)18-13-29-20(22-18)23-30(25,26)17-9-7-16(28-2)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCKUTMIMZSPSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antifungal applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its diverse biological activities. Its structure includes:

- Thiazole Core : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Methoxyphenethyl Group : Enhances lipophilicity and may influence biological activity.

- Phenylsulfonamide Moiety : Often associated with antibacterial and antifungal properties.

Molecular Formula : C17H20N2O4S

Molecular Weight : 348.42 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study on related thiazole derivatives demonstrated:

- Inhibition of Tubulin Polymerization : This mechanism is crucial for cancer cell proliferation. Compounds showed IC50 values in the low nanomolar range against melanoma and prostate cancer cells, indicating potent activity compared to earlier lead compounds .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 |

| ATCAA-1 | Non-Small Cell Lung | 3.81 |

| SMART Compound 1 | Melanoma | 0.055 |

| SMART Compound 2 | Prostate Cancer | 0.028 |

Antifungal Activity

The antifungal potential of thiazole derivatives has also been explored, particularly in relation to their interaction with fungal enzymes. The following findings were noted:

- Mechanism of Action : Compounds may act as non-competitive inhibitors of lanosterol C14α-demethylase, a critical enzyme in fungal sterol biosynthesis . This action can lead to reduced toxicity and improved efficacy against resistant strains.

Table 2: Antifungal Efficacy Against Candida Species

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-substituted Thiazole | 0.5 µg/mL |

| Hydrazinyl Thiazole | 0.25 µg/mL |

Case Studies

-

Case Study on Anticancer Activity :

A series of SMART compounds were evaluated for their anticancer properties using the NCI-60 human tumor cell line assay. The results indicated that modifications to the thiazole structure significantly enhanced antiproliferative activity across multiple cancer types, with particular emphasis on melanoma and prostate cancer . -

Case Study on Antifungal Activity :

A recent study synthesized novel thiazole derivatives with varying substituents at the C4 position. The derivatives exhibited potent antifungal activity against clinically relevant strains of Candida, demonstrating a correlation between hydrophobicity and binding affinity to the target enzyme .

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its anticancer properties . Research has shown that it exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the inhibition of specific pathways that are crucial for cancer cell proliferation.

Case Study: Inhibition of AIMP2-DX2 Expression

A study detailed in a patent (WO2020204548A1) highlights the compound's ability to inhibit the expression of AIMP2-DX2, which is associated with cancer progression. The findings suggest that this inhibition leads to enhanced apoptosis in cancer cells, indicating its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer effects, N-(4-methoxyphenethyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide has been investigated for its anti-inflammatory properties . Inflammation is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective effects , making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Potential Mechanisms

The neuroprotective properties could be attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues. This aspect is particularly important as oxidative damage is a significant contributor to neurodegeneration.

Antimicrobial Activity

There is preliminary evidence suggesting that this compound may have antimicrobial properties . This could expand its application in treating infections caused by resistant bacterial strains.

Research Insights

Studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. Further investigations are needed to fully elucidate the spectrum of activity and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally and functionally analogous thiazole carboxamides, focusing on substituent variations, synthetic yields, and physicochemical properties.

Key Observations

Substituent Effects on Solubility and Lipophilicity: The 4-methoxyphenethyl group in the target compound likely enhances membrane permeability compared to bulkier substituents like the 4,4-difluorocyclohexyl group in compound 53 . However, the latter may improve metabolic stability due to reduced susceptibility to oxidative metabolism.

Synthetic Efficiency :

- Compounds with linear alkyl chains (e.g., compound 108) exhibit higher yields (78%) compared to those with branched or fluorinated substituents (e.g., compound 53: 44%) . This suggests steric and electronic challenges in coupling reactions involving bulky amines.

Biological Relevance: While direct bioactivity data for the target compound are absent, structurally similar compounds (e.g., compound 5 ) show anticancer activity linked to thiazole-mediated kinase inhibition.

Metabolic Considerations: Fluorinated analogs (e.g., compound 53) demonstrate improved CYP3A4 resistance compared to non-fluorinated derivatives, as fluorine substitution reduces metabolic oxidation . The target compound’s lack of fluorine may necessitate structural optimization for in vivo stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.